molecular formula C17H21ClN2O4 B2917171 ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate CAS No. 1326898-12-7

ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate

Cat. No. B2917171
CAS RN: 1326898-12-7
M. Wt: 352.82
InChI Key: NTXQLJUBVNBSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H21ClN2O4 and its molecular weight is 352.82. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Research has delved into the synthesis of complex molecules that involve similar structural motifs or synthetic pathways. For example, the synthesis of Schiff and Mannich bases of isatin derivatives demonstrates the reactivity of similar compounds, forming bases that could have various applications, including medicinal chemistry (Bekircan & Bektaş, 2008). Another study explored the base-promoted cascade transformation of pyrimidinone derivatives, leading to novel tricyclic compounds, highlighting the potential for creating bioactive molecules through innovative synthetic routes (Shutalev et al., 2008).

Biological Activities

Compounds with structural similarities have been evaluated for their biological activities, such as antimicrobial and antioxidant susceptibilities. For instance, the synthesis and evaluation of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate revealed its potential in these areas, hinting at the broader utility of related compounds in developing new therapeutic agents (Kumar et al., 2016). Additionally, the design and synthesis of thiazole-aminopiperidine hybrid analogues have shown promising results as Mycobacterium tuberculosis GyrB inhibitors, showcasing the importance of structural motifs present in the compound of interest for antimicrobial research (Jeankumar et al., 2013).

Chemical Structure and Molecular Engineering

The detailed study of molecular structures, such as the synthesis, crystal, and molecular structure analysis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, provides insights into the design of molecules with desired physical and chemical properties (Kumar et al., 2016). Such research underpins the development of new materials and drugs by elucidating the relationship between structure and function.

properties

IUPAC Name

ethyl 4-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-2-23-17(22)19-7-5-14(6-8-19)20-10-12-9-13(18)3-4-15(12)24-11-16(20)21/h3-4,9,14H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXQLJUBVNBSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate

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